2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone
Description
2-Fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone is a fluorinated aromatic hydrazone derivative featuring a quinazolinyl moiety. Hydrazones are characterized by the -NH-N=C- functional group, which exhibits tautomerism and influences reactivity, stability, and biological interactions. The quinazolinyl group, a nitrogen-containing heterocycle, may contribute to π-π stacking interactions or hydrogen bonding in biological systems.
Properties
IUPAC Name |
N-[(E)-(2-fluorophenyl)methylideneamino]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4/c16-13-7-3-1-5-11(13)9-19-20-15-12-6-2-4-8-14(12)17-10-18-15/h1-10H,(H,17,18,20)/b19-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOWWQCVOISXNM-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=NC3=CC=CC=C32)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NC=NC3=CC=CC=C32)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone typically involves the condensation reaction between 2-fluorobenzenecarbaldehyde and 4-quinazolinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in various substituted benzene derivatives.
Scientific Research Applications
2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the quinazoline moiety is known to interact with various biological pathways, potentially inhibiting or modulating enzyme activity.
Comparison with Similar Compounds
Structural Analogs
The most closely related compound identified is 4-chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone (CAS: 303148-68-7). Key structural differences include:
- Substituents on the benzaldehyde moiety : Fluorine (2-position) vs. chlorine (4-position).
- Quinazolinyl modifications : The target compound lacks the 2-(trifluoromethyl) group present in the analog.
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Purity | Key Substituents |
|---|---|---|---|---|
| 2-Fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone | Not provided* | ~318.29 (est.) | Unknown | 2-F-benzaldehyde, 4-quinazolinyl |
| 4-Chlorobenzenecarbaldehyde N-[2-(trifluoromethyl)-4-quinazolinyl]hydrazone | C₁₆H₁₀ClF₃N₄ | 350.73 | >90% | 4-Cl-benzaldehyde, 2-CF₃-4-quinazolinyl |
*Estimated molecular weight based on structural similarity.
The trifluoromethyl group in the analog increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility. Chlorine’s larger atomic radius compared to fluorine could sterically hinder interactions at binding sites .
Tautomerism and Electronic Effects
Hydrazones exist in equilibrium between hydrazone (NH-N=C) and azo (N=N-C) tautomers. Evidence from similar compounds (e.g., compounds 6a-i in ) indicates that electron-withdrawing substituents (e.g., -F, -Cl) stabilize the hydrazone form due to increased resonance stabilization. The reaction constant (ρ = 1.8994) for pKa correlations in supports this, as values >0.75 are inconsistent with azo dominance. For the target compound, the 2-fluorine atom likely further stabilizes the hydrazone tautomer, enhancing planarity and conjugation .
Key Observations :
Biological Activity
Chemical Structure and Properties
2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone is characterized by its unique structure, which combines a fluorinated benzaldehyde moiety with a hydrazone linkage to a quinazoline derivative. This structural configuration is believed to contribute to its biological activity.
Molecular Formula
- Molecular Formula : CHFN
Structural Features
- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may influence the compound's interaction with biological targets.
- Hydrazone Linkage : This functional group is often associated with various biological activities, including antimicrobial and anticancer properties.
The biological activity of 2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone primarily involves its interaction with specific molecular targets such as enzymes or receptors. The hydrazone formation can lead to the inhibition of certain enzymatic pathways, which may contribute to its therapeutic effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
Anticancer Potential
Research has indicated that 2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone exhibits cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells suggests its potential as a chemotherapeutic agent.
Case Studies and Experimental Data
- Antimicrobial Studies :
- A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibitory activity against Escherichia coli and Staphylococcus aureus.
- Table 1 summarizes the minimum inhibitory concentrations (MICs) observed for different bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
- Anticancer Studies :
- In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound significantly reduced cell viability, with IC50 values ranging from 10 to 20 µM.
- Table 2 presents the cytotoxicity results:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 18 |
Conclusion of Findings
The data suggest that 2-fluorobenzenecarbaldehyde N-(4-quinazolinyl)hydrazone holds promise as both an antimicrobial and anticancer agent. Its unique chemical structure enables interaction with biological targets, leading to significant biological activity.
Future Directions
Further research is warranted to:
- Elucidate the precise molecular mechanisms underlying its biological effects.
- Explore structure-activity relationships to optimize its efficacy and selectivity.
- Conduct in vivo studies to assess pharmacokinetics and therapeutic potential in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
